An In-depth Technical Guide to Cefamandole Impurity A: Structure, Properties, and Analysis
An In-depth Technical Guide to Cefamandole Impurity A: Structure, Properties, and Analysis
This guide provides a comprehensive technical overview of Cefamandole Impurity A, a specified impurity of the second-generation cephalosporin antibiotic, Cefamandole. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical and physical properties of this impurity, its likely formation pathway, and the analytical methodologies required for its precise detection and quantification.
Introduction: The Imperative of Impurity Profiling in Cephalosporins
Cefamandole is a broad-spectrum, second-generation cephalosporin antibiotic that has been utilized for its efficacy against a range of bacterial infections.[1] The manufacturing process and subsequent storage of any active pharmaceutical ingredient (API) like Cefamandole can lead to the formation of related substances or impurities. These impurities, even in minute quantities, can impact the safety and efficacy of the final drug product. Therefore, rigorous identification, characterization, and control of these substances are mandated by regulatory bodies worldwide.
Cefamandole Impurity A, as designated by the European Pharmacopoeia (EP), is one such critical process-related or degradation impurity.[2][3] A thorough understanding of its chemical nature is not merely a regulatory formality but a scientific necessity to ensure the quality and stability of Cefamandole-based therapeutics. This guide serves as a technical resource, synthesizing available data to provide a holistic view of this specific impurity.
Chemical Identity and Structure of Cefamandole Impurity A
The foundational step in managing any pharmaceutical impurity is the unambiguous confirmation of its chemical structure. Cefamandole Impurity A is a distinct chemical entity with a defined molecular structure and associated identifiers.
IUPAC Name: (6R, 7R)-7-((R)-2-(formyloxy)-2-phenylacetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[2]
CAS Number: 1947364-12-6[2]
Molecular Formula: C₁₇H₁₆N₂O₆S[2]
Molecular Weight: 376.38 g/mol [2]
The structure of Cefamandole Impurity A is closely related to the active Cefamandole molecule but with key differences in the side chains attached to the core 7-aminocephalosporanic acid (7-ACA) nucleus.
Caption: 2D Chemical Structure of Cefamandole Impurity A.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of an impurity is crucial for developing appropriate analytical methods and for understanding its potential behavior in a drug formulation.
| Property | Value / Description | Reference(s) |
| Physical State | Likely a solid, similar to the parent compound Cefamandole. | [4] |
| Molecular Formula | C₁₇H₁₆N₂O₆S | [2] |
| Molecular Weight | 376.38 g/mol | [2] |
| Solubility | Expected to have some solubility in water and be more soluble in organic solvents like methanol and DMSO. | [5][6] |
| UV-Vis Spectroscopy | The cephalosporin nucleus exhibits characteristic UV absorption, which is essential for HPLC-UV detection. | [7][8] |
| Mass Spectrometry | High-resolution mass spectrometry is used to confirm the molecular weight and elucidate the structure of impurities. | [7] |
Formation and Potential Degradation Pathway
Cefamandole Impurity A is understood to be a degradation product of Cefamandole. The primary degradation pathway for many cephalosporins involves the hydrolysis of the β-lactam ring, which inactivates the antibiotic.[8] The specific structure of Impurity A suggests a modification of the side chains of the Cefamandole molecule.
The parent drug, Cefamandole, has a hydroxyphenylacetyl group at the C-7 position and a 1-methyl-1H-tetrazol-5-ylthiomethyl group at the C-3 position of the cephem nucleus. In contrast, Cefamandole Impurity A has a formyloxyphenylacetyl group at C-7 and a simple methyl group at C-3. This indicates a complex degradation or transformation process.
Caption: Proposed Formation Pathway of Cefamandole Impurity A.
Forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) are instrumental in identifying potential degradation products and elucidating their formation pathways.[8]
Analytical Methodologies for Detection and Quantification
The control of impurities to the levels specified in pharmacopoeias requires robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) is the gold standard for the analysis of Cefamandole and its related substances.[8][9]
High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is essential to separate Cefamandole Impurity A from the parent Cefamandole and other potential impurities. The European Pharmacopoeia monograph for Cefamandole Nafate provides a basis for such a method.[3][10][11]
Experimental Protocol: HPLC Analysis of Cefamandole and Related Substances
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is typically used.
-
Mobile Phase: A gradient elution is often employed to achieve optimal separation.
-
Mobile Phase A: A buffered aqueous solution (e.g., phosphate buffer) adjusted to a specific pH.
-
Mobile Phase B: Acetonitrile or Methanol.
-
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for instance, 30 °C, to ensure reproducibility.
-
Detection: UV detection at a wavelength where both Cefamandole and its impurities show significant absorbance (e.g., 254 nm).
-
Sample Preparation:
-
Accurately weigh and dissolve the Cefamandole sample in a suitable diluent (e.g., a mixture of mobile phase A and B).
-
Prepare a reference standard solution of Cefamandole Impurity A in the same diluent.
-
-
Injection Volume: Typically 10-20 µL.
-
Quantification: The amount of Impurity A is determined by comparing its peak area in the sample chromatogram to the peak area of the reference standard.
Caption: General Workflow for HPLC Analysis of Cefamandole Impurity A.
Conclusion
Cefamandole Impurity A is a critical quality attribute in the production and formulation of Cefamandole. A comprehensive understanding of its chemical structure, physicochemical properties, and formation pathway is essential for the development of effective control strategies. The use of validated, stability-indicating analytical methods, such as the HPLC protocol outlined in this guide, is paramount to ensuring that Cefamandole-containing drug products meet the stringent purity requirements set forth by regulatory authorities, thereby safeguarding patient health.
References
-
Impurity profile and spectrum characteristics of the isomers in cefamandole nafate using high- performance liquid chromatography/high-performance size exclusion chromatography tandem ion trap/time-of-flight mass spectrometry. PubMed. [Link]
-
Rapid identification of the isomeric impurity in raw drug of cefepime dihydrochloride by liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]
-
Cefamandole Impurity 9 | C19H20N6O7S2 | CID 176477381. PubChem. [Link]
-
Separation and characterization of impurities and isomers in cefpirome sulfate by liquid chromatography/tandem mass spectrometry and a summary of the fragmentation pathways of oxime‐type cephalosporins. ResearchGate. [Link]
-
Cefamandole | C18H18N6O5S2 | CID 456255. PubChem. [Link]
-
Cefamandole Nafate-impurities. Pharmaffiliates. [Link]
-
Cefamandole Nafate | C19H17N6NaO6S2 | CID 23665731. PubChem. [Link]
-
Cefamandole EP Impurity A | CAS 1947364-12-6. Veeprho. [Link]
-
INFORMATION LEAFLET Ph. Eur. Reference Standard. CRS catalogue. [Link]
-
Stability of cefamandole nafate and cefoxitin sodium solutions. PubMed. [Link]
- Process for the preparation of cefamandole nafate.
-
Estimation of the two sample preparation techniques for infrared spectroscopic identification of Cefamandole nafate in solid state. PubMed. [Link]
-
Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC. [Link]
-
Cefamandole. Wikipedia. [Link]
-
EUROPEAN PHARMACOPOEIA 11.4. EDQM. [Link]
-
EUROPEAN PHARMACOPOEIA 10.0 Index. EDQM. [Link]
-
Specific monographs: APIs. European Directorate for the Quality of Medicines & HealthCare. [Link]
-
Cefamandole Impurity 22 | CAS 80543-51-7. Veeprho. [Link]
-
NMR Chemical Shifts of Trace Impurities. Organometallics. [Link]
-
Cefamandole Impurity 25 | CAS 53434-90-5. Veeprho. [Link]
-
Buy Cefamandole EP Impurity A | CAS 1947364-12-6. QCS Standards. [Link]
-
What is the mechanism of Cefamandole Nafate?. Patsnap Synapse. [Link]
-
1H NMR spectra of (a) Cefazolin Sodium (b) Impurity-I and (c) Impurity-II. ResearchGate. [Link]
-
Liquid-chromatographic assay of cefamandole in serum, urine, and dialysis fluid. PubMed. [Link]
-
Study on Isomeric Impurities in Cefotiam Hydrochloride. PMC. [Link]
-
Validation of Cefazolin Sodium by UV-Spectrophotometric Method. Scientific & Academic Publishing. [Link]
-
Validation of cefazolin sodium by UV-spectrophotometric method. SciSpace. [Link]
Sources
- 1. Cefamandole - Wikipedia [en.wikipedia.org]
- 2. veeprho.com [veeprho.com]
- 3. edqm.eu [edqm.eu]
- 4. Cefamandole | C18H18N6O5S2 | CID 456255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. toku-e.com [toku-e.com]
- 6. toku-e.com [toku-e.com]
- 7. Impurity profile and spectrum characteristics of the isomers in cefamandole nafate using high- performance liquid chromatography/high-performance size exclusion chromatography tandem ion trap/time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. crs.edqm.eu [crs.edqm.eu]
- 11. nihs.go.jp [nihs.go.jp]
